Yttrium chloride(III)

Vue d'ensemble

Description

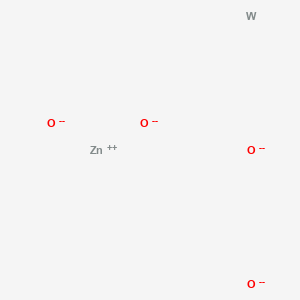

Yttrium(III) chloride is an inorganic compound of yttrium and chloride. It exists in two forms, the hydrate (YCl3(H2O)6) and an anhydrous form (YCl3). Both are colorless solids that are highly soluble in water and deliquescent .

Synthesis Analysis

Yttrium(III) chloride is often prepared by the “ammonium chloride route,” starting from either Y2O3 or hydrated chloride or oxychloride .Molecular Structure Analysis

Solid YCl3 adopts a cubic structure with close-packed chloride ions and yttrium ions filling one third of the octahedral holes. The resulting YCl6 octahedra share three edges with adjacent octahedra, giving it a layered structure . This structure is shared by a range of compounds, notably AlCl3 .Chemical Reactions Analysis

Yttrium(III) chloride is often prepared by the “ammonium chloride route,” starting from either Y2O3 or hydrated chloride or oxychloride . The pentachloride decomposes thermally according to the following equation: (NH4)2[YCl5] → 2 NH4Cl + YCl3 . The thermolysis reaction proceeds via the intermediacy of (NH4)[Y2Cl7] .Physical And Chemical Properties Analysis

Yttrium(III) chloride is a white solid with a molar mass of 195.26 g/mol . It has a melting point of 721 °C and a boiling point of 1,482 °C . It is highly soluble in water with a solubility of 751 g/L at 20 °C . Yttrium forms a water-insoluble fluoride, hydroxide, and oxalate, but its bromide, chloride, iodide, nitrate, and sulfate are all soluble in water .Applications De Recherche Scientifique

Precursor for Titanium-Containing Ceramics

Yttrium(III) chloride is used as a precursor for titanium-containing ceramics . This is because it can react with potassium alkoxotitanates to form precursors to novel titanium-containing ceramics .

Catalyst

It is used as a catalyst . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier between reactants and products.

Superconductors

Yttrium(III) chloride is used in superconductors . Superconductors are materials that can conduct electricity with zero resistance when cooled to a certain temperature.

Production of Yttrium Alkyl Alkoxide Complexes

It is also used in the production of yttrium alkyl alkoxide complexes . These complexes are used in various chemical reactions and processes.

Synthesis of Yttrium-Based Nanomaterials

Yttrium(III) chloride is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder . These nanomaterials find application in the field of catalysis, electroluminescent devices, and superconductors .

Hydrothermal Fluids Research

Yttrium(III) chloride is used in the study of chloride-rich hydrothermal fluids . Accurate knowledge of rare earth elements (REE) speciation in high pressure – high temperature fluids is required to model REE transport and precipitation in subduction zones and magmatic-hydrothermal environments .

Crystal Structure Determination

Yttrium(III) chloride hydrate is used in the crystal structure determination of macromolecules such as proteins . This is crucial in understanding the function of these macromolecules.

Mécanisme D'action

Target of Action

Yttrium(III) chloride, also known as Yttrium chloride(III), is an inorganic compound of yttrium and chloride . It is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder and organometallic yttrium complexes . These materials find application in the field of catalysis, electroluminescent devices, and superconductors . Therefore, the primary targets of Yttrium(III) chloride are these yttrium-based nanomaterials and their associated applications.

Mode of Action

Yttrium(III) chloride reacts with potassium alkoxotitanates to form precursors for titanium-containing ceramics . It is also used in the production of yttrium alkyl alkoxide complexes . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds with desired properties.

Biochemical Pathways

It is known to be involved in the synthesis of yttrium-based nanomaterials and organometallic yttrium complexes , which can have various downstream effects depending on their specific applications.

Pharmacokinetics

It has been documented that most of the yttrium administered was distributed into liver, bone, and spleen . Yttrium disappeared from the blood within 1 day but was retained in the organs for a long time . These findings suggest that Yttrium(III) chloride may have low bioavailability due to its rapid clearance from the blood and long retention in the organs.

Result of Action

The molecular and cellular effects of Yttrium(III) chloride’s action largely depend on its application. For instance, when used as a precursor to synthesize yttrium-based nanomaterials, the result of its action is the formation of these nanomaterials with desired properties .

Action Environment

The action, efficacy, and stability of Yttrium(III) chloride can be influenced by various environmental factors. For example, its solubility in water and other solvents can affect its availability for reactions . Moreover, its reactivity with other substances can be influenced by factors such as temperature and pH.

Safety and Hazards

Orientations Futures

Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors. In medicine, yttrium-based materials are used in medical lasers and biomedical implants .

Relevant Papers Yttrium(III) chloride is used as a precursor to synthesize yttrium-based nanomaterials such as yttrium aluminum garnet nanopowder and organometallic yttrium complexes . Another paper discusses the modification of stability properties of yttrium(III) oxide particles .

Propriétés

IUPAC Name |

yttrium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMOZDDGXKIOLL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042515 | |

| Record name | Yttrium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium(III) chloride | |

CAS RN |

10361-92-9 | |

| Record name | Yttrium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YTTRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11521XLD38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)